5-Formyl-2-isopropoxybenzonitrile
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Overview
Description
5-Formyl-2-isopropoxybenzonitrile is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of a formyl group, an isopropoxy group, and a benzonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-isopropoxybenzonitrile typically involves the reaction of 2-isopropoxybenzonitrile with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-isopropoxybenzonitrile undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 5-Carboxy-2-isopropoxybenzonitrile
Reduction: 5-Formyl-2-isopropoxybenzylamine
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Formyl-2-isopropoxybenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Formyl-2-isopropoxybenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2-hydroxybenzonitrile
- 5-Formyl-2-methoxybenzonitrile
- 5-Formyl-2-ethoxybenzonitrile
Uniqueness
5-Formyl-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-formyl-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-8(2)14-11-4-3-9(7-13)5-10(11)6-12/h3-5,7-8H,1-2H3 |
InChI Key |
YWQGRJZLCDDIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)C#N |
Origin of Product |
United States |
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